1,2-Dibromo-1,1-dichlorodifluoroethane

Description

Historical Context of Halogenated Alkanes in Scientific Inquiry

The history of halogenated alkanes is marked by both revolutionary utility and significant environmental controversy. The systematic synthesis of these compounds began in the 19th century with the advancement of organic chemistry. nih.gov In the early 20th century, researchers sought safer alternatives to toxic and flammable refrigerants like ammonia (B1221849) (NH₃) and sulfur dioxide (SO₂). This search culminated in the 1920s and 1930s with the development of chlorofluorocarbons (CFCs) by industrial chemists. ontosight.airesearchgate.net Compounds such as dichlorodifluoromethane (B179400) (CFC-12), known by the trade name Freon, were celebrated for being non-toxic, non-flammable, and highly stable, leading to their widespread adoption in refrigeration, air conditioning, and as propellants in aerosol sprays. ontosight.aifinetechnology-ind.com

The very stability that made CFCs so useful, however, proved to be their environmental downfall. In 1974, chemists F. Sherwood Rowland and Mario Molina demonstrated that these compounds could persist in the atmosphere, eventually reaching the stratosphere where they would be broken down by ultraviolet radiation. ontosight.ai This process releases chlorine atoms, which catalytically destroy the Earth's protective ozone layer. This groundbreaking research led to a global environmental movement, culminating in the signing of the Montreal Protocol in 1987, an international treaty designed to phase out the production of ozone-depleting substances like CFCs. ontosight.aiontosight.ai

Structural Classifications and Nomenclature of Halogenated Ethanes

Halogenated ethanes, like other haloalkanes, are classified and named according to systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The classification depends on the substitution pattern of the carbon atom bonded to the halogen. aaronchem.com

Primary (1°) : The carbon atom bonded to the halogen is attached to only one other alkyl group.

Secondary (2°) : The carbon atom bonded to the halogen is attached to two other alkyl groups.

Tertiary (3°) : The carbon atom bonded to the halogen is attached to three other alkyl groups.

The nomenclature for polyhalogenated ethanes follows a clear set of rules:

The longest carbon chain forms the base name of the alkane (in this case, "ethane").

Halogen atoms are treated as substituents and are indicated by prefixes: "fluoro-", "chloro-", "bromo-", and "iodo-".

If multiple identical halogens are present, prefixes such as "di-", "tri-", and "tetra-" are used.

The carbon chain is numbered to give the substituents the lowest possible locants (numbers). If different halogens are present, they are listed in alphabetical order in the name.

For instance, an ethane (B1197151) molecule with two halogen atoms can be a geminal-dihalide if the halogens are on the same carbon (e.g., 1,1-dichloroethane) or a vicinal-dihalide if they are on adjacent carbons (e.g., 1,2-dichloroethane).

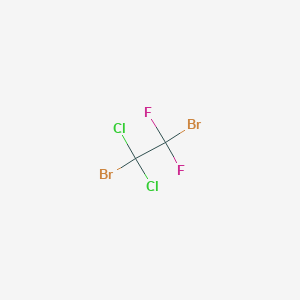

The compound of interest, with the molecular formula C₂Br₂Cl₂F₂, is a fully substituted haloethane. Its formal IUPAC name is 1,2-dibromo-1,1-dichloro-2,2-difluoroethane . nih.gov The numbering is assigned to give the alphabetically first substituent (bromo) the lowest possible number where a choice exists.

Interactive Table: Nomenclature of 1,2-dibromo-1,1-dichloro-2,2-difluoroethane

| Identifier | Value |

| IUPAC Name | 1,2-dibromo-1,1-dichloro-2,2-difluoroethane |

| CAS Number | 558-57-6 |

| Molecular Formula | C₂Br₂Cl₂F₂ |

| SMILES | C(C(Cl)(Cl)Br)(F)(F)Br |

| InChI Key | JZIAAMATGHHTAT-UHFFFAOYSA-N |

Current Research Landscape and Motivations for Studying Polyhalogenated Compounds

Following the environmental regulations imposed on many halogenated hydrocarbons, research did not cease but rather evolved. The focus has shifted towards creating compounds with specific functionalities while minimizing environmental impact. The motivations for studying polyhalogenated compounds today are diverse.

They remain crucial as intermediates and reagents in organic synthesis. Due to their unique structures containing multiple halogen atoms, compounds like 1,2-dibromo-1,1-dichloro-2,2-difluoroethane are valuable as halogenating agents, allowing for the controlled introduction of halogen atoms into other organic molecules. aaronchem.com They are particularly useful in synthesizing specialty chemicals, including pharmaceutical intermediates and agrochemicals, where precise halogenation is required. aaronchem.com Furthermore, they serve as building blocks in the preparation of advanced materials such as polymers and fluorinated compounds, which are valued for their high chemical stability and resistance to degradation. aaronchem.com

Another significant area of research is the study of their fundamental physicochemical properties. The complex interplay of steric and electronic effects in polyhalogenated ethanes governs their rotational isomerism—the existence of different spatial arrangements (conformers) due to rotation around the carbon-carbon single bond. fluoromart.com Understanding these conformational preferences is crucial for predicting the reactivity and properties of these molecules. Advanced spectroscopic techniques, such as NMR spectroscopy, are employed to investigate these behaviors. researchgate.netfluoromart.com

Detailed Research Findings on 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane

While extensive academic literature on every specific polyhalogenated ethane is not always available, key data points and research applications for 1,2-dibromo-1,1-dichloro-2,2-difluoroethane (CAS 558-57-6) have been documented, highlighting its role as a specialized chemical reagent.

Physicochemical Properties

The physical properties of this compound are dictated by the heavy bromine and chlorine atoms and the highly electronegative fluorine atoms, leading to a high molecular weight and density.

Interactive Table: Physicochemical Properties of 1,2-dibromo-1,1-dichloro-2,2-difluoroethane

| Property | Value | Source |

| Molecular Weight | 292.73 g/mol | nih.gov |

| Density (estimated) | 2.4 g/cm³ | chemsrc.com |

| Boiling Point (estimated) | 133.2 °C | chemsrc.com |

| Melting Point | >40 °C | |

| Flash Point (estimated) | 34.4 °C | |

| Vapor Pressure (at 25°C) | 10.5 mmHg |

Synthesis and Applications

Research has demonstrated the utility of 1,2-dibromo-1,1-dichloro-2,2-difluoroethane as a precursor in specialized chemical syntheses. One notable application is in photochemically initiated reactions. For example, its reaction with chlorotrifluoroethylene (B8367) under UV radiation has been used to synthesize more complex halogenated molecules like 1,4-dibromo-2,3-dichlorohexafluorobutane (B13421690) and 1,6-dibromo-2,3,5-trichlorononafluorohexane. fluoromart.com These products can be further processed to create valuable compounds such as perfluoro-1,3-butadiene and perfluoro-1,3,5-hexatriene, which are important monomers in fluoropolymer chemistry. fluoromart.com

The compound also serves as a raw material in the synthesis of other chemical products, such as BROMODIFLUOROACETIC ACID and METHYL BROMODIFLUOROACETATE. chemicalbook.comchemicalbook.com Its role as a versatile halogenating agent is critical in reactions where multiple, different halogen atoms need to be incorporated into a molecular structure with high efficiency. aaronchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-1,1-dichloro-2,2-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2Cl2F2/c3-1(5,6)2(4,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIAAMATGHHTAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Br)(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378799 | |

| Record name | 1,2-dibromo-1,1-dichloro-2,2-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

558-57-6 | |

| Record name | 1,2-dibromo-1,1-dichloro-2,2-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1,2 Dibromo 1,1 Dichlorodifluoroethane

Synthetic Routes to Polyhalogenated Ethanes: General Principles

The construction of polyhalogenated ethane (B1197151) frameworks relies on a toolbox of well-established and versatile reactions. The introduction of multiple halogen atoms onto a two-carbon backbone can be achieved through various synthetic strategies, primarily involving halogenation reactions.

Bromination Reactions in Halocarbon Synthesis

Bromination is a key transformation in the synthesis of halocarbons. For alkanes, this typically proceeds via a free-radical substitution mechanism, often initiated by UV light or heat. This process involves the homolytic cleavage of the bromine-bromine bond to generate bromine radicals, which then abstract hydrogen atoms from the alkane, leading to a chain reaction.

In the case of unsaturated hydrocarbons like alkenes, bromination occurs through an electrophilic addition reaction. The electron-rich double bond of the alkene attacks the bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion to yield the vicinal dibromoalkane. The reactivity of bromine is generally lower than that of chlorine, which can allow for greater selectivity in some reactions.

Fluorination and Chlorination Techniques in Organic Synthesis

Fluorination and chlorination are fundamental techniques for introducing fluorine and chlorine atoms into organic molecules. Direct fluorination with fluorine gas is often too exothermic and difficult to control, necessitating the use of specialized fluorinating agents. Common reagents include xenon difluoride, Selectfluor®, and diethylaminosulfur trifluoride (DAST). These reagents offer milder and more selective methods for fluorination.

Chlorination of alkanes can also be achieved via free-radical substitution using chlorine gas and UV light. For the synthesis of more complex chlorinated molecules, reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can be employed, often in the presence of a radical initiator. Electrophilic chlorination of alkenes proceeds in a similar manner to bromination, typically through a chloronium ion intermediate.

Specific Precursors and Catalysts in 1,2-Dibromo-1,1-dichlorodifluoroethane Synthesis

A documented laboratory synthesis of a closely related compound, 1,2-dibromo-1-chloro-2,2-difluoroethane, involves a two-step process starting from 1,1-dichloro-2,2-difluoroethane (B1293416) (CF₂Cl-CH₂Cl). numberanalytics.com

First, the precursor 2-chloro-1,1-difluoroethylene (B1204758) (CF₂=CHCl) is synthesized. This is achieved through the dehydrochlorination of 1,1-dichloro-2,2-difluoroethane. The reaction is carried out by heating the starting material to 80°C in the presence of a 20% potassium hydroxide (B78521) (KOH) solution and a phase-transfer catalyst, tetramethylammonium (B1211777) chloride. This reaction achieves a high conversion rate of the starting material (97.6%) with a selectivity of 97.1% for the desired alkene product. numberanalytics.com

In the second step, the synthesized 2-chloro-1,1-difluoroethylene is converted to the target compound via bromination. This is accomplished by passing the gaseous alkene through liquid bromine at a low temperature of -5°C. The reaction proceeds until the bromine is consumed, and the resulting product is then washed with deionized water and purified by distillation. This bromination step is reported to have a yield of 97.6% for the intermediate product, CF₂Br-CHClBr. numberanalytics.com

| Step | Starting Material | Reagents/Catalysts | Temperature (°C) | Product | Yield/Selectivity |

| 1 | CF₂Cl-CH₂Cl | 20% KOH, Tetramethylammonium chloride | 80 | CF₂=CHCl | 97.1% Selectivity |

| 2 | CF₂=CHCl | Liquid Bromine (Br₂) | -5 | CF₂Br-CHClBr | 97.6% Yield |

Reaction Mechanism Elucidation for Halogenation Processes

The halogenation processes involved in the synthesis of this compound and its precursors are governed by well-understood reaction mechanisms.

The initial dehydrochlorination of 1,1-dichloro-2,2-difluoroethane to form 2-chloro-1,1-difluoroethylene is a base-induced elimination reaction. The hydroxide ion (OH⁻) from the potassium hydroxide acts as a base, abstracting a proton from the carbon atom bearing the chlorine. This is followed by the departure of the chloride ion from the adjacent carbon, resulting in the formation of a double bond. The use of a phase-transfer catalyst, tetramethylammonium chloride, is crucial for transporting the hydroxide ions from the aqueous phase to the organic phase where the haloalkane is present, thus facilitating the reaction.

The subsequent bromination of the electron-deficient alkene, 2-chloro-1,1-difluoroethylene, proceeds via an electrophilic addition mechanism. The electron-rich double bond of the alkene attacks the bromine molecule, which becomes polarized upon approach. This leads to the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbon atoms of the former double bond. The presence of electron-withdrawing fluorine and chlorine atoms on the double bond reduces its nucleophilicity, making the reaction less facile than with simple alkenes. However, the reaction still proceeds, and the bromonium ion is subsequently opened by the attack of a bromide ion (Br⁻) from the opposite side, resulting in the anti-addition of the two bromine atoms across the double bond.

Yield Optimization and Purity Assessment in Laboratory Synthesis

Optimizing the yield and ensuring the purity of the final product are critical aspects of laboratory synthesis. For the synthesis of this compound, several factors can be manipulated to maximize the yield. In the dehydrochlorination step, the efficiency of the phase-transfer catalyst is paramount. Ensuring vigorous stirring to maximize the interfacial area between the aqueous and organic phases can improve the reaction rate. The concentration of the base and the reaction temperature are also key parameters that can be adjusted to optimize the conversion and selectivity.

In the bromination step, maintaining a low temperature (-5°C) is crucial to control the exothermicity of the reaction and minimize the formation of byproducts. numberanalytics.com The rate of addition of the alkene to the bromine should also be carefully controlled to prevent a buildup of unreacted starting material.

The purity of the final product, this compound, can be assessed using a variety of analytical techniques. Gas chromatography (GC) is a powerful tool for separating the desired product from any remaining starting materials or byproducts. The identity of the compound can be confirmed by coupling the gas chromatograph to a mass spectrometer (GC-MS), which provides information about the molecular weight and fragmentation pattern of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable technique for purity assessment and structural elucidation. In particular, ¹⁹F NMR is highly sensitive to the local chemical environment of the fluorine atoms and can provide detailed information about the structure and purity of fluorinated compounds. Proton (¹H) and carbon (¹³C) NMR would also provide complementary structural information. A commercial supplier of this compound reports a purity of 97%.

Exploration of Novel Synthetic Pathways

While the described synthesis provides a viable route to this compound, the exploration of novel synthetic pathways is an ongoing endeavor in organic chemistry, driven by the desire for more efficient, sustainable, and safer processes.

Photochemical Methods: Photochemical reactions, which use light to initiate chemical transformations, could offer an alternative route. For instance, the photochemical addition of bromine to the precursor alkene could be explored. This might proceed through a free-radical mechanism, potentially offering different selectivity compared to the electrophilic addition pathway.

Enzymatic Halogenation: The field of biocatalysis has seen significant advancements, with the discovery and engineering of halogenating enzymes. These enzymes can catalyze the selective halogenation of organic substrates under mild conditions. While the application of such enzymes to highly halogenated and non-natural substrates like 2-chloro-1,1-difluoroethylene is still a developing area, it represents a potential future direction for a more environmentally benign synthesis.

Phase-Transfer Catalysis in Halogenation: While phase-transfer catalysis is already employed in the synthesis of the precursor, its application could be further explored in the halogenation step itself. Using a phase-transfer catalyst could potentially allow for the use of different brominating agents or reaction conditions, which might offer advantages in terms of yield, selectivity, or safety.

These novel approaches, while not yet established for the specific synthesis of this compound, highlight the continuous innovation in synthetic organic chemistry and offer potential avenues for future research and development.

Green Chemistry Approaches in Halocarbon Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of producing this compound and other halocarbons, several green chemistry approaches can be considered to enhance the sustainability of the synthesis.

One key principle is the use of safer reagents and the reduction of waste. A greener alternative to using elemental bromine for bromination involves the in situ generation of bromine from less hazardous starting materials. For instance, the reaction of a bromide salt, such as sodium bromide or potassium bromide, with an oxidizing agent like hydrogen peroxide in an acidic medium can produce bromine directly in the reaction mixture. gordon.edu This approach avoids the handling and storage of highly corrosive and toxic liquid bromine.

The choice of solvent is another critical aspect of green chemistry. Traditional halogenation reactions often employ chlorinated solvents like carbon tetrachloride, which are toxic and environmentally persistent. masterorganicchemistry.com The use of more benign solvents, such as ethanol (B145695) or even water, can significantly improve the environmental profile of the process. gordon.edu In some cases, solvent-free reactions, where the reactants are mixed directly, can be an even more environmentally friendly option, eliminating solvent waste altogether.

Maximizing atom economy is a fundamental concept in green chemistry, which seeks to incorporate the maximum amount of starting materials into the final product. The addition reaction of bromine to an alkene, such as the bromination of 1,1-dichloro-2,2-difluoroethylene, is an example of a reaction with high atom economy, as all the atoms of the reactants are incorporated into the final product.

The following table outlines some green chemistry considerations for the synthesis of this compound:

| Green Chemistry Principle | Conventional Approach | Greener Alternative | Potential Benefits |

| Safer Reagents | Use of liquid Bromine (Br₂) | In situ generation of Bromine from HBr and H₂O₂ gordon.edu | Avoids handling of toxic and corrosive Br₂, reduces risk |

| Safer Solvents | Chlorinated solvents (e.g., CCl₄) masterorganicchemistry.com | Ethanol, water, or solvent-free conditions gordon.edu | Reduces use of toxic and persistent organic pollutants |

| Waste Reduction | Use of stoichiometric reagents | Catalytic methods, recycling of reagents | Minimizes waste generation, improves process efficiency |

Catalytic Transformations for Selective Halogenation

Catalytic methods offer significant advantages in chemical synthesis, including increased reaction rates, milder reaction conditions, and enhanced selectivity, all of which are key tenets of green chemistry. In the production of this compound, catalytic transformations can play a crucial role in achieving selective halogenation.

The regioselectivity of bromine addition to the unsymmetrical alkene, 1,1-dichloro-2,2-difluoroethylene, is a key challenge. Catalysts can be employed to influence which carbon atom of the double bond is attacked by the bromide ion, thus favoring the formation of the desired isomer. Lewis acids, for example, can polarize the bromine molecule, making it a more effective electrophile and potentially influencing the stability of the bromonium ion intermediate to favor a specific regioisomeric product.

Photocatalysis represents a modern approach to halogenation reactions. The use of visible-light-active photocatalysts, such as certain ruthenium or copper complexes, can facilitate the generation of halogen radicals under mild conditions. mdpi.comresearchgate.net These radical addition reactions can offer different selectivity profiles compared to traditional electrophilic additions. For instance, a heterogeneous catalyst like Cu-MnO has been used for the halogenation of aromatic C-H bonds under visible light irradiation. mdpi.com

Enzymatic halogenation is an emerging field in green chemistry that utilizes enzymes, such as haloperoxidases, to catalyze the selective incorporation of halogens into organic molecules. researchgate.net These biocatalysts operate under mild, aqueous conditions and can exhibit high levels of regio- and stereoselectivity, which are often difficult to achieve with conventional chemical methods. While the application of haloperoxidases for the synthesis of highly halogenated ethanes is still an area of active research, it holds promise for future environmentally benign production methods.

The following table provides an overview of potential catalytic approaches for the synthesis of this compound:

| Catalytic Approach | Catalyst Type | Potential Advantages |

| Lewis Acid Catalysis | e.g., AlCl₃, FeCl₃ | Enhanced electrophilicity of bromine, potential for regiocontrol |

| Photocatalysis | e.g., Ru(bpy)₃Cl₂, Cu-MnO mdpi.comresearchgate.net | Mild reaction conditions (visible light, room temperature), alternative reaction pathways (radical mechanisms) |

| Biocatalysis | Haloperoxidases researchgate.net | High selectivity (regio- and stereoselectivity), environmentally friendly conditions (aqueous medium, mild temperatures) |

Chemical Reactivity and Mechanistic Studies of 1,2 Dibromo 1,1 Dichlorodifluoroethane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of a leaving group, typically a halide in this context, by a nucleophile. For a substrate like 1,2-Dibromo-1,1-dichlorodifluoroethane, both SN1 (unimolecular) and SN2 (bimolecular) pathways are theoretically possible, but are heavily influenced by the electronic and steric environment of the molecule.

The kinetics and stereochemistry of nucleophilic substitution are dictated by the reaction mechanism. In an SN2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile. byjus.com The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the reacting carbon center. However, the presence of bulky halogen atoms (two chlorines and a bromine on one carbon; two fluorines and a bromine on the other) creates significant steric hindrance, which generally disfavors the SN2 pathway. byjus.com

Conversely, an SN1 reaction proceeds through a carbocation intermediate, and its rate is dependent only on the substrate concentration. bingol.edu.tr The formation of a planar carbocation would lead to a racemic mixture of products if the carbon were a chiral center. However, the stability of the potential carbocation is a critical factor. Halogens, particularly fluorine and chlorine, are electron-withdrawing and can destabilize an adjacent carbocation, making the SN1 pathway less favorable as well.

| Factor | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Substrate Structure | Favored by stable carbocations (tertiary > secondary). Destabilized by electron-withdrawing groups. | Favored by less sterically hindered substrates (methyl > primary > secondary). |

| Nucleophile | Favored by weak nucleophiles. bingol.edu.tr | Favored by strong nucleophiles. bingol.edu.tr |

| Leaving Group | Good leaving group is essential. Reactivity order: I- > Br- > Cl- > F-. byjus.com | Good leaving group is essential. Reactivity order: I- > Br- > Cl- > F-. byjus.com |

| Solvent | Favored by polar protic solvents. youtube.com | Favored by polar aprotic solvents. youtube.com |

The choice of solvent has a profound impact on the rates of substitution reactions. Polar protic solvents, such as water and alcohols, can solvate both the carbocation and the leaving group, stabilizing the transition state of an SN1 reaction and increasing its rate. youtube.com In contrast, polar aprotic solvents, like acetone (B3395972) or DMSO, are less effective at solvating anions. This leaves the nucleophile more "naked" and reactive, thus accelerating SN2 reactions. youtube.com For this compound, a polar protic solvent might slightly favor a potential SN1 pathway by stabilizing the forming carbocation and bromide leaving group, while a polar aprotic solvent would be necessary to enhance the strength of any nucleophile attempting an SN2 attack.

Radical Reactions and Their Role in Transformation

The presence of relatively weak Carbon-Bromine bonds makes this compound susceptible to radical reactions, particularly when exposed to ultraviolet (UV) radiation. Theoretical studies on the similar compound 1,2-dibromo-1,2-dichloroethane (B1202211) suggest that photolysis is a key transformation pathway. researchgate.net

The process is initiated by the homolytic cleavage of the weakest C-X bond, which is the C-Br bond. The absorption of UV light provides the energy needed to break this bond, generating two radical species: a bromine radical (Br•) and a halogenated ethyl radical (•CBrCl₂-CF₂). researchgate.net

A proposed pathway involves the following steps:

Initiation: Photolysis of the C-Br bond to form a bromine radical and a bromo-dichloro-difluoroethyl radical.

CBrCl₂-CBrF₂ + hν → •CBrCl₂-CF₂ + Br•

Propagation/Elimination: The resulting ethyl radical can then eliminate the second bromine atom to form a stable alkene, 1,1-dichloro-2,2-difluoroethene, and another bromine radical. researchgate.net

•CBrCl₂-CF₂ → CCl₂=CF₂ + Br•

These bromine radicals are highly reactive and can participate in further atmospheric chemical cycles. researchgate.net

| Step | Description | Example Reaction |

|---|---|---|

| 1. Initiation | Homolytic cleavage of the C-Br bond upon UV exposure. | C₂Br₂Cl₂F₂ → •C₂BrCl₂F₂ + Br• |

| 2. Transformation | Elimination of the second bromine atom from the ethyl radical. | •C₂BrCl₂F₂ → C₂Cl₂F₂ + Br• |

| Net Reaction | Overall transformation of the parent compound into a stable alkene and two bromine radicals. | C₂Br₂Cl₂F₂ → C₂Cl₂F₂ + 2 Br• |

Thermodynamic and Kinetic Aspects of Reactions

A thorough review of available scientific literature indicates a notable scarcity of experimentally determined thermodynamic and kinetic data for reactions involving this compound. While databases such as the NIST Chemistry WebBook provide thermochemical data for structurally similar compounds, specific values for the enthalpy, Gibbs free energy of reaction, rate constants, and activation energies for the title compound are not extensively documented.

The reactivity of halogenated ethanes is largely dictated by the type and position of the halogen atoms. The presence of both bromine and chlorine atoms on the ethane (B1197151) backbone of this compound suggests a rich and complex reactivity profile. The carbon-bromine bond is generally weaker than the carbon-chlorine bond, making it more susceptible to cleavage. This preferential cleavage is a key factor in determining the initial steps of its chemical transformations, such as in atmospheric photolysis.

In the absence of direct experimental data, theoretical studies become crucial for estimating the thermodynamic and kinetic parameters that govern the reactions of this compound. Computational chemistry provides valuable insights into the energetics and reaction pathways, as will be discussed in the following sections.

Computational Chemistry Approaches to Elucidate Reaction Mechanisms

Computational chemistry serves as a powerful tool to investigate the intricate details of reaction mechanisms that are often challenging to probe experimentally. For this compound, theoretical approaches, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are instrumental in understanding its chemical behavior.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively employed to study the reaction mechanisms of halogenated compounds, including the photolysis of this compound and its subsequent atmospheric reactions.

One theoretical study investigated the atmospheric ozone depletion potential of a closely related molecule, referred to as "1, 2-dibromo 1, 2-dichloro ethane," through DFT calculations. researchgate.netresearchgate.nettsijournals.com This study focused on the initial photolysis step, which involves the cleavage of a carbon-bromine bond. The energy required for this process was calculated to be 43.183 kcal/mol. researchgate.nettsijournals.com Following the initial C-Br bond cleavage, which releases a bromine radical, a second photolysis step can occur, leading to the elimination of the second bromine radical and the formation of trans-dichloroethylene, with a calculated energy of 4.773 kcal/mol. researchgate.nettsijournals.com

The released bromine radicals are highly reactive and can participate in catalytic cycles that lead to the depletion of stratospheric ozone. The study further explored the reaction of bromine radicals with ozone, identifying the formation of different transition states. These computational findings highlight the importance of the C-Br bond's lability in initiating atmospheric degradation pathways.

Table 1: Calculated Energies for the Photolysis of 1,2-Dibromo-1,2-dichloroethane

| Reaction Step | Calculated Energy (kcal/mol) |

|---|---|

| First C-Br Bond Cleavage | 43.183 |

Note: The data is based on a theoretical study of a closely related compound and provides an estimation of the energetic landscape for the photolysis of this compound. researchgate.nettsijournals.com

Molecular Dynamics (MD) simulations offer a computational method for studying the physical movements of atoms and molecules. While specific MD simulation studies focused solely on this compound are not readily found in the reviewed literature, the application of this technique to similar halogenated ethanes provides a framework for how such studies could elucidate its behavior.

MD simulations can be employed to understand the conformational dynamics of this compound in various environments, such as in the gas phase or in solution. These simulations can provide insights into the rotational barriers around the carbon-carbon bond and the preferred conformations of the molecule, which can influence its reactivity.

Furthermore, MD simulations can be used to model the interactions of this compound with other molecules, such as atmospheric radicals or solvent molecules. This can help in understanding the initial stages of a chemical reaction, including the formation of reactant complexes and the influence of the surrounding environment on the reaction pathway. For instance, MD simulations have been used to model halogen bonding in protein-ligand complexes, a protocol that could be adapted to study the intermolecular interactions of this compound. nih.gov

By providing a time-resolved picture of molecular motion, MD simulations can complement the static picture provided by DFT calculations of reaction pathways, offering a more complete understanding of the chemical dynamics of this compound.

Environmental Behavior and Atmospheric Chemistry of Halogenated Ethanes

Atmospheric Fate and Degradation Pathways

Once released into the atmosphere, 1,2-Dibromo-1,1-dichlorodifluoroethane is subject to degradation processes that determine its persistence and potential environmental impact. The primary mechanisms for its removal from the atmosphere are expected to be photolysis and reaction with hydroxyl radicals.

Photolysis and Hydroxyl Radical Reactions

The presence of carbon-bromine (C-Br) bonds in this compound makes it susceptible to photolysis, which is the dissociation of a chemical compound by light. The C-Br bond is significantly weaker than carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds, and therefore, it is the most likely site for initial cleavage upon absorption of ultraviolet (UV) radiation in the stratosphere. A theoretical study on the photolysis of a similar compound, 1,2-dibromo-1,2-dichloroethane (B1202211), suggests that the first step of the reaction is the cleavage of a C-Br bond, leading to the formation of a bromine radical (Br•) and a halogenated ethyl radical. researchgate.net This initial step is critical as the released bromine radical can then participate in catalytic cycles that lead to the depletion of the ozone layer.

Atmospheric Lifetimes and Ozone Depletion Potential (ODP) Considerations

The atmospheric lifetime of a compound is a measure of the average time it remains in the atmosphere before being removed. For halogenated compounds, the lifetime is a crucial factor in determining their Ozone Depletion Potential (ODP). Compounds with longer atmospheric lifetimes have a greater chance of being transported to the stratosphere, where they can release their halogen atoms and contribute to ozone depletion.

Specific data on the atmospheric lifetime of this compound is not available. However, fully halogenated chlorofluorocarbons (CFCs) that lack hydrogen atoms are known to have very long atmospheric lifetimes. aparc-climate.org The presence of bromine in this compound suggests a shorter lifetime than its fully fluorinated or chlorinated counterparts due to the susceptibility of the C-Br bond to photolysis.

The ODP is a relative measure of a substance's ability to destroy stratospheric ozone, with CFC-11 serving as the reference compound with an ODP of 1.0. wikipedia.org Brominated substances generally exhibit high ODPs because bromine is a more efficient catalyst for ozone destruction than chlorine. wikipedia.org For instance, 1,2-dibromotetrafluoroethane (B104034) (Halon 2402) has an ODP of 6.0. canada.ca Given the presence of two bromine atoms in its structure, this compound is expected to have a significant ODP. However, without a precise atmospheric lifetime, a specific ODP value cannot be definitively assigned.

Biodegradation and Biotransformation Studies in Environmental Systems

Aerobic and Anaerobic Degradation Processes

The biodegradation of highly halogenated alkanes is a critical process influencing their environmental persistence. The degradation can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, though the pathways and rates can differ significantly.

Aerobic Degradation: Under aerobic conditions, the degradation of halogenated aliphatic hydrocarbons can be initiated by oxidative enzymes, such as monooxygenases. However, the presence of multiple halogen atoms, particularly fluorine, can render the molecule recalcitrant to aerobic breakdown. For many highly halogenated compounds, aerobic degradation is often slow or insignificant.

Anaerobic Degradation: Anaerobic degradation is often a more significant pathway for highly halogenated compounds. A key mechanism is reductive dehalogenation, where the halogenated compound is used as an electron acceptor, and a halogen atom is removed and replaced with a hydrogen atom. This process is mediated by specific anaerobic microorganisms. The susceptibility of a carbon-halogen bond to reductive cleavage generally follows the order I > Br > Cl > F. wikipedia.org Given this trend, it is probable that the bromine atoms on this compound would be removed preferentially over the chlorine and fluorine atoms during anaerobic degradation.

Studies on the related compound 1,2-Dibromoethane (B42909) (EDB) have shown that it can be degraded under both aerobic and anaerobic conditions by microbial consortia. nih.govdntb.gov.ua One proposed pathway involves a two-electron transfer that results in dihaloelimination. nih.govresearchgate.net While this compound is a more complex molecule, similar reductive dehalogenation pathways are considered plausible, likely starting with the cleavage of the C-Br bonds.

Identification of Biodegradation Products

Direct studies identifying the biodegradation products of this compound are not available in the reviewed literature. However, based on the known metabolic pathways of other halogenated ethanes and ethylenes, potential degradation products can be hypothesized.

Under anaerobic conditions, sequential reductive dehalogenation would be the expected pathway. This would likely lead to the formation of a series of less-brominated and subsequently less-chlorinated ethanes. For example, the initial debromination could produce compounds such as 1-Bromo-1,1-dichloro-2,2-difluoroethane and 1,2-dichloro-1,1-difluoroethane. Further dehalogenation could potentially lead to chlorinated and fluorinated ethenes, and ultimately to less halogenated or non-halogenated compounds like ethane (B1197151).

For instance, studies on the biodegradation of 1,2-dichloroethane (B1671644) (1,2-DCA) under various redox conditions have identified chloroethane (B1197429) and ethene as major dechlorination products. wur.nlresearchgate.net The metabolism of various chlorinated ethylenes is thought to proceed through the formation of reactive epoxide intermediates. nih.gov It is conceivable that analogous intermediates could be formed from degradation products of this compound, leading to a variety of downstream metabolites. However, without specific experimental data, the precise degradation products remain speculative.

Accumulation Potential in Environmental Compartments

The tendency of a chemical to accumulate in different environmental media, such as living organisms, soil, and sediment, is a key aspect of its environmental risk profile. This potential is largely governed by its physical and chemical properties, particularly its water solubility and its affinity for organic matter.

Bioconcentration and Bioaccumulation in Aquatic Organisms

Bioconcentration is the process by which a chemical's concentration in an aquatic organism exceeds its concentration in the surrounding water. The Bioconcentration Factor (BCF) is a measure of this potential. A key predictor of a compound's BCF is its octanol-water partition coefficient (Kow), often expressed as log Kow, which measures its hydrophobicity or "fat-loving" nature.

For this compound, direct experimental BCF values are not available. However, its potential for bioconcentration can be estimated using its log Kow value and quantitative structure-activity relationship (QSAR) models.

| Property | Estimated Value | Source |

| Log Kow | 3.8 | nih.gov |

| Bioconcentration Factor (BCF) | 50 | chemicalbook.com |

An estimated log Kow of 3.8 has been calculated for this compound. nih.gov Using a regression-derived equation based on this log Kow, a BCF of 50 has been estimated. chemicalbook.com According to classification schemes, a BCF value in this range suggests that the potential for bioconcentration in aquatic organisms is moderate. chemicalbook.com Generally, substances with BCF values greater than 2000 are considered bioaccumulative, and those exceeding 5000 are considered very bioaccumulative. Therefore, based on these estimations, this compound is not expected to significantly bioaccumulate in aquatic food chains.

Sorption to Organic Carbon in Soil and Sediment

Sorption is a process where a chemical binds to particles of soil or sediment. This process affects the chemical's mobility in the environment; strong sorption reduces its tendency to leach into groundwater or be transported in surface water. The affinity of an organic chemical for soil and sediment is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgca.gov

No experimentally determined Koc value for this compound has been reported. However, an estimated value can be derived from its chemical structure.

| Property | Estimated Value | Source |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 97 | chemicalbook.com |

Using a structure estimation method, the Koc for this compound is estimated to be 97. chemicalbook.com According to common classification schemes, a Koc value between 50 and 150 suggests high mobility in soil, while values between 150 and 500 indicate medium mobility. chemicalbook.com Therefore, this estimated Koc value suggests that this compound is expected to have high mobility in soil and is not likely to strongly sorb to soil and sediment organic matter. chemicalbook.com This implies a potential for the compound to leach from soil into groundwater. The sorption of halogenated hydrocarbons to soils is primarily influenced by the soil's organic matter content, with mineral components playing a much smaller role. osti.gov

Ecosystemic Impacts and Environmental Risk Assessment

The ecosystemic impact of a chemical is evaluated by considering its persistence, potential for accumulation, and toxicity. For halogenated hydrocarbons like this compound, a major environmental concern is their potential to affect the stratospheric ozone layer.

As a fully halogenated hydrocarbon containing both chlorine and bromine, this compound is structurally similar to halons and chlorofluorocarbons (CFCs), which are known ozone-depleting substances (ODS). epa.gov These compounds are typically stable in the lower atmosphere (troposphere), allowing them to be transported to the stratosphere. Once in the stratosphere, they are broken down by intense ultraviolet (UV) radiation, releasing halogen atoms (chlorine and bromine). These halogen atoms catalytically destroy ozone molecules, leading to the depletion of the protective ozone layer.

The Ozone Depletion Potential (ODP) of a chemical is a relative measure of its ability to destroy ozone, with the reference compound CFC-11 assigned an ODP of 1.0. wikipedia.org Bromine atoms are significantly more efficient at destroying ozone than chlorine atoms, and thus brominated compounds (halons) generally have very high ODPs. canada.ca For example, Halon 1301 (Bromotrifluoromethane) has an ODP of 10.

A specific ODP for this compound has not been found in the literature. However, given the presence of two bromine atoms in its structure, it is expected to have a significant ozone-depleting potential.

Another important metric for environmental risk is the Global Warming Potential (GWP), which measures a substance's contribution to global warming relative to carbon dioxide. Many halogenated hydrocarbons are potent greenhouse gases. No specific GWP value for this compound was identified.

A comprehensive environmental risk assessment would require more extensive data on the compound's persistence, toxicity to various organisms, and measured atmospheric concentrations, none of which are currently available. Based on its structure and comparison to related compounds, the primary environmental risk is associated with its potential contribution to stratospheric ozone depletion.

Analytical Methodologies for Detection and Quantification of 1,2 Dibromo 1,1 Dichlorodifluoroethane

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile and semi-volatile organic compounds like 1,2-Dibromo-1,1-dichlorodifluoroethane. This powerful technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

Sample Preparation and Extraction Methods (e.g., Purge & Trap, Headspace Analysis)

Given that this compound is a volatile organic compound (VOC), sample preparation methods are designed to efficiently extract it from the sample matrix and introduce it into the GC-MS system.

Purge and Trap: This is a widely used technique for the analysis of VOCs in aqueous and solid samples. An inert gas is bubbled through the sample, stripping the volatile compounds, including this compound, from the matrix. These compounds are then carried in the gas stream to a sorbent trap, where they are concentrated. The trap is subsequently heated rapidly, desorbing the analytes into the gas chromatograph. This method is highly effective for achieving low detection limits.

Headspace Analysis: In this method, a liquid or solid sample is placed in a sealed vial and heated to a specific temperature, allowing the volatile compounds to partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then injected into the GC-MS. Headspace analysis is a simpler and often faster technique than purge and trap, making it suitable for rapid screening and analysis of less complex matrices.

Column Chemistry and Separation Optimization

The heart of the gas chromatographic separation is the column. The choice of the stationary phase within the column is critical for achieving the desired separation of this compound from other compounds in a mixture.

For halogenated hydrocarbons, columns with a non-polar or mid-polar stationary phase are typically employed. A common choice is a fused silica (B1680970) capillary column coated with a polydimethylsiloxane (B3030410) (PDMS) based polymer, often with a small percentage of phenyl groups to enhance selectivity for aromatic or unsaturated compounds. The separation is optimized by controlling parameters such as the column temperature program, carrier gas flow rate, and injection technique to ensure sharp, well-resolved chromatographic peaks. The separation of isomers of halogenated hydrocarbons can be particularly challenging and may require long capillary columns or specialized stationary phases to achieve baseline resolution.

Table 1: Typical GC-MS Parameters for Halogenated Hydrocarbon Analysis

| Parameter | Typical Setting |

| Column | Fused silica capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Stationary Phase | 5% Phenyl Polydimethylsiloxane |

| Carrier Gas | Helium, constant flow rate of 1.0 - 1.5 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 40 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Mass Spectrometric Detection and Fragmentation Analysis

Following separation by the gas chromatograph, the molecules of this compound enter the mass spectrometer. In the ion source, they are typically bombarded with a high-energy electron beam (electron ionization, EI), which removes an electron and forms a positively charged molecular ion (M+•). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments.

The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that is a unique fingerprint of the compound. The fragmentation pattern of halogenated ethanes is influenced by the presence of different halogen isotopes (e.g., ³⁵Cl and ³⁷Cl; ⁷⁹Br and ⁸¹Br), which results in characteristic isotopic clusters in the mass spectrum. For this compound, the molecular ion peak would be expected to show a complex isotopic pattern due to the presence of both chlorine and bromine.

Common fragmentation pathways for halogenated alkanes include the loss of a halogen atom (X•) or a hydrogen halide (HX). The cleavage of the carbon-carbon bond is also a prevalent fragmentation route. Analysis of these fragment ions and their relative abundances allows for the unambiguous identification of the compound. For instance, the mass spectrum of the similar compound 1,2-dibromoethane (B42909) shows characteristic ion clusters corresponding to the molecular ion [C₂H₄Br₂]⁺• and fragments resulting from the loss of a bromine atom, [C₂H₄Br]⁺. docbrown.info

Infrared (IR) and Raman Spectroscopy for Structural Characterization

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation by the molecule is measured. The resulting spectrum shows absorption bands at specific wavenumbers that correspond to the stretching and bending vibrations of the chemical bonds within the molecule. The carbon-halogen bonds in this compound will exhibit characteristic absorption bands in the fingerprint region of the IR spectrum.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum provides information about the vibrational modes of the molecule. For a vibration to be Raman active, there must be a change in the polarizability of the molecule during the vibration. Raman spectroscopy can be particularly useful for identifying symmetric vibrations that may be weak or absent in the IR spectrum. The analysis of Raman spectra of related compounds like ethane (B1197151) has been used to study its vibrational modes. docbrown.info

Table 2: General Infrared Absorption Frequencies for Carbon-Halogen Bonds

| Bond | Wavenumber (cm⁻¹) |

| C-F | 1400 - 1000 |

| C-Cl | 850 - 550 |

| C-Br | 690 - 515 |

Advanced Spectroscopic Techniques for Trace Analysis

For the detection of this compound at very low concentrations, advanced spectroscopic and mass spectrometric techniques are often necessary. These methods offer enhanced sensitivity and selectivity, which are crucial for environmental monitoring and other applications where trace-level detection is required.

Tandem Mass Spectrometry (MS/MS): This technique involves multiple stages of mass analysis and can significantly improve the signal-to-noise ratio and reduce interferences from complex matrices. In a typical MS/MS experiment, a specific precursor ion from the initial mass spectrum is selected, fragmented, and the resulting product ions are then analyzed. This provides a higher degree of certainty in the identification of the target compound.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio of ions with very high accuracy. This allows for the determination of the elemental composition of the ions, which is a powerful tool for confirming the identity of unknown compounds and distinguishing between compounds with the same nominal mass.

Method Validation and Quality Control in Environmental Monitoring

The reliable detection and quantification of this compound in environmental matrices necessitates rigorous method validation and ongoing quality control. These procedures ensure that the data generated are accurate, precise, and defensible. The validation process typically assesses several key performance characteristics of the analytical method.

Key parameters for method validation include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and specificity. demarcheiso17025.com Linearity is established by analyzing a series of standards of known concentrations to demonstrate a proportional relationship between concentration and instrument response. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. unodc.org

Accuracy is determined by analyzing spiked samples, where a known amount of this compound is added to a real environmental sample, and the percent recovery is calculated. Precision is assessed through the analysis of replicate samples, and the results are typically expressed as the relative standard deviation (RSD). Specificity is the ability of the method to measure the target analyte in the presence of other potentially interfering compounds. unodc.org

Quality control (QC) in environmental monitoring involves a set of routine procedures to ensure the continued validity of the analytical data. ucf.edu This includes the regular analysis of calibration standards, method blanks, laboratory control samples, and matrix spikes. Method blanks are analyzed to check for contamination in the laboratory, while laboratory control samples with a known concentration of the analyte are used to monitor the performance of the method. Matrix spikes are used to assess the effect of the sample matrix on the analytical results. gov.bc.ca Adherence to established quality assurance and quality control protocols is crucial for generating high-quality environmental monitoring data. ucf.edu

Table 1: Typical Method Validation Parameters for the Analysis of this compound

| Parameter | Description | Typical Acceptance Criteria |

| Linearity (R²) | Correlation coefficient of the calibration curve. | > 0.995 |

| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest concentration that can be accurately quantified. | Signal-to-noise ratio of 10:1 |

| Accuracy (% Recovery) | The closeness of the measured value to the true value. | 80-120% |

| Precision (% RSD) | The degree of agreement among replicate measurements. | < 15% |

| Specificity | Ability to differentiate the analyte from interferences. | No significant interference at the retention time of the analyte. |

Development of Novel Analytical Approaches

While established methods like gas chromatography with electron capture detection (GC-ECD) are commonly used for the analysis of halogenated compounds, research into novel analytical approaches aims to enhance sensitivity, selectivity, and efficiency. For a complex halogenated compound such as this compound, advancements in instrumentation and sample preparation can offer significant improvements.

One area of development is the use of more advanced mass spectrometry (MS) techniques. Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) can provide greater specificity and lower detection limits compared to conventional MS. This is particularly advantageous in complex environmental matrices where interferences are common. Tandem mass spectrometry (MS/MS) offers another layer of selectivity by monitoring specific fragmentation patterns of the target analyte, further reducing the potential for false positives.

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful separation technique that can resolve complex mixtures of organic compounds. nih.gov By employing two columns with different stationary phases, GC×GC can separate co-eluting compounds that would otherwise overlap in a one-dimensional GC analysis. This enhanced separation capability is beneficial for distinguishing this compound from other halogenated hydrocarbons that may be present in environmental samples.

Advances in sample preparation techniques also contribute to the development of novel analytical approaches. Miniaturized extraction methods, such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE), offer advantages in terms of reduced solvent consumption, faster extraction times, and higher sample throughput. These techniques can be coupled with GC-MS for a streamlined and sensitive analysis of this compound in various environmental media.

The development of new stationary phases for gas chromatography is another active area of research. Novel phases with unique selectivities for halogenated compounds can improve the separation of isomers and other closely related compounds. researchgate.net This can lead to more accurate quantification and a better understanding of the environmental fate and transport of this compound.

Table 2: Comparison of Conventional and Novel Analytical Approaches for this compound

| Analytical Approach | Principle | Advantages | Potential Application for this compound |

| Gas Chromatography - Electron Capture Detection (GC-ECD) | Separation by GC and detection of electron-capturing compounds. | High sensitivity to halogenated compounds. | Routine environmental monitoring. |

| Gas Chromatography - Mass Spectrometry (GC-MS) | Separation by GC and identification based on mass-to-charge ratio. | Confirmatory analysis with structural information. | Identification and quantification in complex matrices. |

| Gas Chromatography - High-Resolution Mass Spectrometry (GC-HRMS) | GC separation with highly accurate mass measurement. | High specificity and lower detection limits. | Trace-level analysis in challenging environmental samples. |

| Comprehensive Two-Dimensional Gas Chromatography (GC×GC) | Enhanced separation using two different GC columns. | Improved resolution of complex mixtures. | Separation from isomeric and other interfering halogenated compounds. |

| Solid-Phase Microextraction (SPME) - GC-MS | Adsorption of analytes onto a coated fiber followed by GC-MS analysis. | Reduced solvent use, faster sample preparation. | Rapid screening and quantification in water and air samples. |

Toxicological Profiles and Ecotoxicological Implications of 1,2 Dibromo 1,1 Dichlorodifluoroethane

Mechanistic Toxicology Studies

Cellular and Molecular Mechanisms of Toxicity

Currently, there is a significant lack of specific research on the cellular and molecular mechanisms of toxicity for 1,2-Dibromo-1,1-dichlorodifluoroethane. Detailed studies elucidating its direct interactions with biomolecules such as proteins, lipids, and nucleic acids have not been identified in publicly available scientific literature. The metabolic pathways, including potential bioactivation by enzymes like cytochrome P450 or conjugation reactions, remain uncharacterized for this specific compound. Therefore, the precise molecular initiating events and subsequent cellular responses leading to potential toxicity are unknown.

Dose-Response Relationships and Exposure Pathways

Specific dose-response data for this compound from in vivo or in vitro studies are not available. Consequently, critical toxicological values such as No-Observed-Adverse-Effect Level (NOAEL), Lowest-Observed-Adverse-Effect Level (LOAEL), and reference doses (RfD) or concentrations (RfC) have not been established.

Potential human exposure pathways are likely to include inhalation of vapors and dermal contact, particularly in occupational settings where the compound may be produced or used. cymitquimica.com Ingestion would be a less common route of exposure for the general population. Due to the absence of environmental monitoring data, the potential for exposure through contaminated air, water, or soil is currently undetermined.

Genotoxicity and Mutagenicity Assessments

There are no available studies that have specifically assessed the genotoxic or mutagenic potential of this compound. Standard mutagenicity tests, such as the Ames test in bacteria or chromosomal aberration assays in mammalian cells, have not been reported for this compound. As a result, its capacity to induce DNA damage or heritable genetic mutations is unknown.

Reproductive and Developmental Toxicity Studies

The potential for this compound to cause reproductive or developmental toxicity has not been evaluated in scientific studies. There is no available information regarding its effects on fertility, reproductive organs, or embryonic and fetal development.

Neurotoxicity and Other Organ Systemic Effects

Specific studies on the neurotoxicity of this compound are not available in the current scientific literature. Similarly, there is a lack of information on its potential to induce systemic toxicity in other major organ systems, such as the liver, kidneys, or respiratory tract, following acute or chronic exposure.

Comparative Toxicology with Related Halogenated Compounds

While toxicological data for this compound is not available, extensive research has been conducted on structurally related halogenated ethanes and propanes. This information can provide a general context for the types of toxicities that can be associated with this class of chemicals, although direct extrapolation of effects is not scientifically valid.

1,2-Dibromoethane (B42909) (EDB) is a well-studied toxicant. Its toxicity is largely attributed to its metabolism. cdc.gov Two primary pathways are involved: oxidative metabolism by cytochrome P-450 (CYP450), which produces 2-bromoacetaldehyde, and conjugation with glutathione (B108866) (GSH) mediated by glutathione S-transferase (GST), forming S-(2-bromoethyl)glutathione. cdc.gov The aldehyde metabolite is associated with tissue damage, while the glutathione conjugate is considered the primary mediator of its genotoxic and carcinogenic effects through the formation of DNA adducts. cdc.govepa.gov EDB has demonstrated toxicity to the liver, kidneys, and reproductive system in animal studies. nih.govhealth.state.mn.us

1,2-Dichloroethane (B1671644) (DCE) also exhibits a range of toxic effects. It is known to be a neurotoxicant, with proposed mechanisms including the induction of oxidative stress, calcium overload, and damage to the blood-brain barrier. nih.govresearchgate.net Exposure can lead to symptoms ranging from dizziness and nausea to severe encephalopathy. nih.gov Like EDB, DCE can cause liver and kidney damage. researchgate.net Studies in mice have also demonstrated reproductive toxicity, including reduced sperm concentration and malformations, mediated through the inhibition of specific signaling pathways in the testes. nih.govresearchgate.net Both DCE and EDB have been shown to be mutagenic in human cell lines. nih.govnih.gov

1,2-Dibromo-3-chloropropane (DBCP) is another related compound with significant toxicity. It is recognized as a carcinogen and a mutagen, with the testes and kidneys being primary target organs. nih.govnih.gov It has been shown to cause infertility in male workers and testicular damage in laboratory animals. nih.govca.gov

The table below summarizes some of the known toxicological effects of these related compounds, highlighting the data gaps for this compound.

| Feature | This compound | 1,2-Dibromoethane (EDB) | 1,2-Dichloroethane (DCE) | 1,2-Dibromo-3-chloropropane (DBCP) |

| Primary Metabolic Pathways | Not Determined | CYP450 oxidation, GST conjugation cdc.gov | CYP450 oxidation, GST conjugation researchgate.net | Not specified |

| Genotoxicity/Mutagenicity | Not Determined | Genotoxic and mutagenic cdc.govnih.gov | Mutagenic nih.govnih.gov | Mutagenic nih.gov |

| Reproductive Toxicity | Not Determined | Testicular atrophy, effects on sperm health.state.mn.us | Reduced sperm concentration and motility nih.govresearchgate.net | Male infertility, testicular damage nih.govca.gov |

| Neurotoxicity | Not Determined | Confusion, coma in human case studies health.state.mn.us | Causes toxic encephalopathy nih.govresearchgate.net | CNS depressant nih.gov |

| Primary Target Organs | Not Determined | Liver, kidney, reproductive system, respiratory tract nih.govhealth.state.mn.us | Central nervous system, liver, kidney, reproductive system nih.govresearchgate.netnih.gov | Testes, kidney, liver, CNS nih.govnih.gov |

Ecotoxicological Studies in Aquatic and Terrestrial Ecosystems

No studies were found.

Impact on Microbial Communities

No data are available on the impact of this compound on microbial communities in either aquatic or terrestrial ecosystems.

Toxicity to Invertebrate and Vertebrate Species

There is no available information regarding the toxicity of this compound to invertebrate or vertebrate species. Standardized ecotoxicological tests on representative species such as Daphnia magna (water flea) or various fish species have not been published for this compound.

Regulatory Science and Management of Halogenated Ethanes

International and National Regulatory Frameworks

The regulation of halogenated ethanes is primarily driven by their potential to harm the environment, particularly the stratospheric ozone layer. International treaties and national chemical inventories form the basis of this regulatory oversight.

Montreal Protocol and Related Agreements on Ozone-Depleting Substances

The Montreal Protocol on Substances that Deplete the Ozone Layer, signed in 1987, is a landmark international treaty designed to protect the ozone layer by phasing out the production and consumption of numerous substances identified as ozone-depleting substances (ODS). unep.org The agreement and its subsequent amendments have led to a significant reduction in the atmospheric concentration of controlled chemicals, including chlorofluorocarbons (CFCs), halons, and other fully halogenated hydrocarbons. unep.org

Substances controlled by the protocol are listed in its annexes. While many halogenated hydrocarbons containing chlorine and bromine are listed due to their high Ozone Depletion Potential (ODP), 1,2-Dibromo-1,1-dichlorodifluoroethane is not explicitly named in the lists of controlled substances found in the treaty's primary annexes. ricoh-imaging.co.jp However, given its molecular structure containing both bromine and chlorine, it is recognized as a potential ozone-depleting substance. cymitquimica.com Its regulation may fall under broader categories of halogenated compounds, and its use is often restricted by the general principles of environmental protection that stem from the Montreal Protocol. cymitquimica.com

Chemical Substance Inventories and Classification Systems

This compound is cataloged in global chemical inventories, which is essential for its tracking and regulatory management. Its unique identifier is the CAS (Chemical Abstracts Service) Registry Number.

Table 1: Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 1,2-dibromo-1,1-dichloro-2,2-difluoroethane |

| CAS Number | 558-57-6 |

| Molecular Formula | C₂Br₂Cl₂F₂ |

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for communicating the hazards of chemical substances. Based on available safety data sheets, this compound is classified with several hazard statements.

Table 2: GHS Hazard Classification for this compound

| Hazard Code | Statement |

|---|---|

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

Note: The GHS hazard statement H420, "Harms public health and the environment by destroying ozone in the upper atmosphere," is notably absent from the classification data available for this specific compound, though it is applied to structurally similar halogenated ethanes.

Risk Management Strategies for Halogenated Hydrocarbons

Effective risk management for halogenated hydrocarbons like this compound involves a multi-faceted approach encompassing handling, storage, and disposal to minimize exposure and environmental release. These strategies are typically outlined in Safety Data Sheets (SDS) and are crucial for facilities that use the chemical.

Key risk management practices include:

Engineering Controls : Using the substance only in well-ventilated areas or under fume hoods to prevent the accumulation of vapors. cymitquimica.com

Personal Protective Equipment (PPE) : Mandating the use of protective gloves, safety glasses or goggles, and appropriate respiratory protection to prevent skin, eye, and inhalation exposure. cymitquimica.comnoaa.gov

Safe Handling Procedures : Avoiding all personal contact with the substance. cymitquimica.com When handling, users should not eat, drink, or smoke. cymitquimica.com It is also critical to prevent the substance from entering drains or waterways. cymitquimica.com

Storage : Storing containers in a cool, dry, and well-ventilated area, away from incompatible materials. cymitquimica.com Containers should be kept securely sealed and protected from physical damage. cymitquimica.com

Spill and Leak Response : In the event of a spill, the area should be isolated. noaa.gov Cleanup procedures involve using absorbent materials to collect the liquid, followed by sealing the contaminated materials in vapor-tight bags for proper disposal. noaa.gov

Disposal : Disposing of the chemical and its containers at an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.

Sustainable Chemistry and Alternatives Research

The principles of sustainable chemistry, or green chemistry, encourage the development of products and processes that reduce or eliminate the use and generation of hazardous substances. For halogenated compounds, research focuses on finding safer and more environmentally benign alternatives.

Development of Environmentally Benign Substitutes

The primary driver for developing alternatives to halogenated hydrocarbons has been the Montreal Protocol's mandate to phase out ODS. Research has focused on creating substitutes with low or zero ODP and low Global Warming Potential (GWP). While this compound is primarily used as a laboratory reagent and in specialized chemical synthesis, the broader principles for finding substitutes apply. aaronchem.com

An ideal substitute would:

Exhibit similar or superior performance in its specific application.

Have a significantly lower ODP and GWP.

Possess a more favorable toxicity profile for human health and ecosystems.

Be economically and technologically viable.

For many phased-out ODS, replacements have included hydrochlorofluorocarbons (HCFCs) as transitional substitutes, followed by hydrofluorocarbons (HFCs) and, more recently, hydrofluoroolefins (HFOs) and natural refrigerants, which have much lower environmental impacts.

Life Cycle Assessment of Halogenated Compounds

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product, process, or service throughout its entire life cycle. acs.org This "cradle-to-grave" analysis includes raw material extraction, manufacturing, distribution, use, and end-of-life disposal or recycling. acs.org

While no specific LCA study for this compound was identified, the application of this methodology would involve four main stages:

Goal and Scope Definition : Defining the purpose of the assessment, the functional unit (e.g., 1 kg of the chemical), and the system boundaries.

Inventory Analysis : Quantifying the inputs (raw materials, energy) and outputs (emissions, waste) for each stage of the chemical's life cycle.

Impact Assessment : Evaluating the potential environmental impacts associated with the inputs and outputs, such as climate change, ozone depletion, and human toxicity. cetjournal.it

For a halogenated compound, an LCA provides a holistic view of its environmental footprint, moving beyond a single metric like ODP to include energy consumption, resource depletion, and other potential impacts, thereby guiding the development of more sustainable alternatives. rwth-aachen.de

Industrial Applications and Research Directions

Role as a Chemical Intermediate in Advanced Synthesis

Polyhalogenated alkanes, such as 1,2-Dibromo-1,1-dichlorodifluoroethane, are valuable as intermediates in organic synthesis due to the reactivity of their carbon-halogen bonds. ncert.nic.in The presence of multiple halogen atoms (bromine, chlorine, and fluorine) with differing electronegativity and leaving group abilities offers a platform for selective chemical transformations.

The bromine atoms in this compound are typically the most reactive sites for nucleophilic substitution or elimination reactions. This reactivity allows the compound to serve as a precursor for introducing the -C(F)(F)Br or -C(Cl)(Cl)Br moieties into more complex molecules. For instance, a structurally related compound, 1,2-Dibromo-1,2-dichloro-1,2-difluoroethane, is noted for its potential use as a precursor in the synthesis of pharmaceuticals, including piperidine (B6355638) derivatives. cymitquimica.com

Dehalogenation reactions, where halogen atoms are removed to form double or triple bonds, are a key application for such compounds. Depending on the reagents and conditions, selective removal of bromine or chlorine could lead to the formation of various halogenated alkenes, which are themselves important monomers and intermediates. Haloalkanes are widely utilized as foundational materials for synthesizing a broad spectrum of organic compounds. ncert.nic.in

Table 1: Potential Synthetic Transformations of Polyhalogenated Ethanes

| Reaction Type | Reagent(s) | Potential Product Class | Notes |

|---|---|---|---|

| Nucleophilic Substitution | Nucleophiles (e.g., -OH, -CN) | Substituted Ethanes | The C-Br bond is generally more susceptible to cleavage than C-Cl or C-F bonds. |

| Dehydrohalogenation | Strong Base (e.g., KOH) | Halogenated Alkenes | Elimination of HBr or HCl to form a double bond. |

| Reductive Dehalogenation | Reducing Agent (e.g., Zn dust) | Halogenated Alkenes | Removal of two halogen atoms from adjacent carbons. |

Specialized Applications in Materials Science and Engineering

In materials science, the utility of a compound like this compound would be linked to its ability to act as a building block for polymers or as a surface modification agent. The presence of fluorine atoms can impart desirable properties such as thermal stability, chemical resistance, and low surface energy to materials.

While specific polymerization schemes involving this compound are not documented in the available literature, polyhalogenated compounds can theoretically be used in polycondensation reactions or as chain-transfer agents in radical polymerizations. Furthermore, the reactivity of the C-Br bonds could be exploited to graft these molecules onto polymer backbones or material surfaces, thereby altering the surface properties to create hydrophobic or oleophobic coatings.

Emerging Research Areas and Future Perspectives

The interaction between halogenated compounds and nanomaterials is a growing field of research, driven by the need to create functionalized nanomaterials with tailored properties. cd-bioparticles.net The halogen atoms on this compound can engage with nanoparticle surfaces through several mechanisms.

Halogenation is a recognized method for functionalizing nanomaterials, where the introduction of halogen atoms like bromine can alter a nanoparticle's electronic structure, optical properties, thermal stability, and hydrophilicity. cd-bioparticles.net This can be achieved through various methods, including vapor phase, liquid phase, or plasma halogenation. cd-bioparticles.net

Furthermore, the bromine atoms on the molecule can participate in "halogen bonding," a non-covalent interaction similar to hydrogen bonding. nih.gov This directional interaction between an electron-poor halogen (like bromine) and an electron-rich site on a nanomaterial can be used as a tool to control the self-assembly of nanoparticles into ordered supramolecular structures. nih.gov This approach is gaining attention for designing a variety of functional materials. nih.gov

Table 2: Potential Interactions with Nanomaterials

| Interaction Type | Description | Potential Effect on Nanomaterial |

|---|---|---|

| Surface Halogenation | Covalent or non-covalent attachment of the molecule to the nanoparticle surface. cd-bioparticles.net | Modification of electronic, optical, and dispersion properties. cd-bioparticles.net |

| Halogen Bonding | A directional, non-covalent interaction between bromine atoms and Lewis basic sites on a material. nih.gov | Control over self-assembly and formation of supramolecular structures. nih.gov |

Halogenated organic compounds are often persistent environmental pollutants, and their remediation is a significant challenge. researchgate.net Advanced Oxidation Processes (AOPs) are a set of powerful chemical treatment procedures designed to mineralize such recalcitrant organic materials in water and wastewater. wikipedia.orgspartanwatertreatment.com